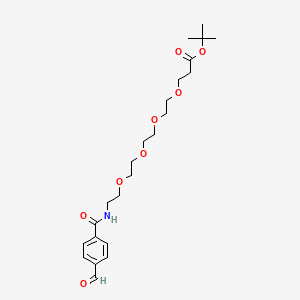

Ald-Ph-PEG4-Boc

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO8/c1-23(2,3)32-21(26)8-10-28-12-14-30-16-17-31-15-13-29-11-9-24-22(27)20-6-4-19(18-25)5-7-20/h4-7,18H,8-17H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNKMVXZTVDYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701115922 | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807518-64-4 | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Aldehyde PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and bioconjugation, primarily owing to its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] Aldehyde-terminated PEG (aldehyde PEG) linkers are a versatile class of reagents that enable the covalent attachment of PEG to biomolecules through various chemical strategies.[3][4] This guide provides an in-depth exploration of the mechanism of action of aldehyde PEG linkers, detailing the underlying chemistry, reaction kinetics, and practical applications in the field of biomedical research.

The terminal aldehyde group (-CHO) of these linkers is a highly reactive functional group that can readily participate in several chemical reactions, making them valuable for developing advanced biomaterials and therapeutics.[3] By conjugating drugs to PEG aldehyde, it is possible to enhance their stability, bioavailability, and circulation time in the bloodstream.[3][5]

Mechanism of Action: The Chemistry of Aldehyde PEG Linkers

The primary mechanism of action of aldehyde PEG linkers revolves around the electrophilic nature of the aldehyde carbon, which readily reacts with various nucleophiles present on biomolecules. The most common targets for conjugation are primary amines (-NH2), hydrazides (-CONHNH2), and aminooxy groups (-ONH2). These reactions lead to the formation of distinct covalent linkages with varying degrees of stability, offering a palette of options for tailored bioconjugate design.[4][6][7]

Reaction with Amines: Reductive Amination

Aldehyde PEG linkers react with primary amines, such as the N-terminal α-amine or the ε-amine of lysine residues in proteins, to form an imine, commonly known as a Schiff base.[4][8] This reaction is reversible and the resulting C=N bond can be hydrolytically unstable.[4] To overcome this, a subsequent reduction step is employed, a process known as reductive amination.[9][10] This two-step process converts the unstable imine into a stable secondary amine linkage.[4][8][9]

Sodium cyanoborohydride (NaBH3CN) is a frequently used reducing agent for this purpose as it selectively reduces the imine in the presence of the aldehyde.[9][11] This method allows for a more controlled and stable conjugation compared to direct alkylation of amines.[9]

Reaction with Hydrazides: Hydrazone Ligation

Aldehyde PEG linkers react with hydrazide-functionalized molecules to form a hydrazone linkage.[4][6] This reaction, known as hydrazone ligation, is a form of "click chemistry" due to its high efficiency and specificity.[12][13] The resulting hydrazone bond is generally more stable than an imine bond but can be designed to be cleavable under specific conditions, such as acidic pH.[14][15] This pH-sensitive nature is particularly advantageous for drug delivery applications where drug release is desired in the acidic environment of tumors or endosomes.[15]

Reaction with Aminooxy Groups: Oxime Ligation

The reaction between an aldehyde PEG linker and an aminooxy group results in the formation of a highly stable oxime linkage.[12][16] Oxime ligation is another example of a highly efficient and bioorthogonal reaction.[12] The resulting oxime bond is significantly more stable towards hydrolysis than the hydrazone linkage, making it a preferred choice for applications requiring long-term stability of the bioconjugate.[17][18][19]

Quantitative Data on Linkage Stability and Reaction Kinetics

The choice of ligation chemistry has a significant impact on the stability of the resulting bioconjugate. The following table summarizes the relative stability and typical reaction conditions for the different linkages formed with aldehyde PEG.

| Linkage Type | Reacting Group | Relative Stability | Typical Reaction pH | Catalyst | Key Feature |

| Secondary Amine | Amine (-NH2) | Very High | 6.0 - 7.0[20] | - | Stable, non-cleavable linkage.[4] |

| Hydrazone | Hydrazide (-CONHNH2) | Moderate | 4.5 - 7.0[13] | Aniline (optional)[13] | pH-sensitive, cleavable at acidic pH.[15] |

| Oxime | Aminooxy (-ONH2) | High | ~7.0[13][21] | Aniline, m-phenylenediamine[21] | Highly stable linkage.[17][18] |

Rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones, highlighting the superior stability of the oxime linkage.[17][18] The equilibrium constants for oximes are typically >10^8 M-1, while for hydrazones they are in the range of 10^4–10^6 M-1.[12]

Experimental Protocols

General Protocol for Protein PEGylation via Reductive Amination

This protocol provides a general guideline for the conjugation of an aldehyde PEG linker to a protein. Optimal conditions may vary depending on the specific protein and PEG derivative.

-

Protein Preparation: Dissolve the protein in a suitable buffer, such as 20 mM sodium phosphate buffer. The pH should be optimized for the specific protein, typically between 6.0 and 7.0.[20]

-

Reagent Preparation: Dissolve the aldehyde PEG linker and sodium cyanoborohydride (NaCNBH3) in the same buffer. A molar excess of the PEG linker is typically used.[20]

-

Reaction Mixture: Combine the protein solution with the aldehyde PEG and NaCNBH3 solutions. The final protein concentration is typically in the range of 1–10 g/L.[20]

-

Incubation: Incubate the reaction mixture at a controlled temperature, for example, between 10 and 30 °C, for up to 20 hours.[20] The reaction progress can be monitored over time.[20]

-

Quenching: The reaction can be stopped by adding a quenching reagent, such as Tris buffer, which contains primary amines that will react with any remaining aldehyde PEG.

-

Purification: The PEGylated protein can be purified from unreacted PEG and other reagents using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

Characterization: The final conjugate should be characterized using methods such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to determine the degree of PEGylation.

Protocol for Oxime Ligation

-

Reactant Preparation: Prepare stock solutions of the aldehyde-functionalized molecule and the aminooxy-functionalized molecule in a suitable buffer, such as 0.1 M phosphate buffer at pH 7.0.[21]

-

Catalyst (Optional but Recommended): Prepare a stock solution of a catalyst like m-phenylenediamine (mPDA) or aniline.[21]

-

Reaction: Mix the aldehyde and aminooxy components. If using a catalyst, add it to the reaction mixture. The reaction can be performed at room temperature.[21]

-

Monitoring: The reaction progress can be monitored by techniques like HPLC or fluorescence spectroscopy if one of the components is fluorescently labeled.[21]

-

Purification: The resulting oxime-linked conjugate can be purified using standard chromatographic techniques.

Applications in Drug Development

The versatility of aldehyde PEG linkers has led to their widespread use in various aspects of drug development and biomedical research.

Enhancing Drug Delivery

PEGylation of therapeutic molecules using aldehyde linkers can significantly improve their pharmacokinetic profiles.[3][5] The hydrophilic PEG chain increases the hydrodynamic radius of the drug, which can:

-

Extend Circulation Half-Life: By reducing renal clearance and protecting the drug from enzymatic degradation.[3][5]

-

Improve Solubility: Enhancing the solubility of hydrophobic drugs in aqueous environments.[3]

-

Reduce Immunogenicity: The PEG chain can shield antigenic epitopes on protein drugs, reducing their immunogenicity.[1]

Antibody-Drug Conjugates (ADCs)

Aldehyde PEG linkers are employed in the construction of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[2][5] The linker connects the monoclonal antibody to the drug. The choice of a cleavable (e.g., hydrazone) or non-cleavable linker is crucial for the ADC's mechanism of action, determining where and how the drug is released.[2][22]

Surface Modification and Diagnostics

Aldehyde PEG linkers are used to modify the surfaces of nanoparticles, liposomes, and medical devices to improve their biocompatibility and reduce non-specific protein adsorption.[3] In diagnostics, they can be used to attach imaging agents or biosensors to targeting molecules, enhancing signal specificity and reliability.[5]

Conclusion

Aldehyde PEG linkers offer a powerful and versatile platform for the modification of biomolecules and the development of advanced therapeutics. The ability to form different types of covalent linkages with varying stabilities allows for the rational design of bioconjugates with tailored properties. A thorough understanding of the underlying chemical mechanisms, reaction kinetics, and experimental parameters is crucial for the successful application of this technology in research and drug development. The continued innovation in PEGylation chemistries, including the development of more efficient and specific ligation strategies, will undoubtedly expand the utility of aldehyde PEG linkers in addressing current and future challenges in medicine.

References

- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. precisepeg.com [precisepeg.com]

- 5. purepeg.com [purepeg.com]

- 6. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]

- 7. adcreview.com [adcreview.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 15. re.public.polimi.it [re.public.polimi.it]

- 16. interchim.fr [interchim.fr]

- 17. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]

In-Depth Technical Guide to Ald-Ph-PEG4-Boc: A Core Component in Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG4-Boc is a heterobifunctional linker molecule integral to the rapidly advancing fields of targeted therapeutics, specifically in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure features a phenyl aldehyde group for covalent ligation, a tetraethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent functionalization. This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies associated with Ald-Ph-PEG4-Boc and its derivatives, serving as a vital resource for researchers in drug discovery and development.

Core Properties of Ald-Ph-PEG4-Boc and Related Derivatives

The utility of Ald-Ph-PEG4-Boc and similar linkers stems from their defined chemical properties that facilitate the precise construction of complex biomolecules. While specific quantitative data for Ald-Ph-PEG4-Boc is not extensively published in peer-reviewed literature, the properties of closely related and commercially available derivatives provide a strong indication of its characteristics.

| Property | Value | Source |

| Molecular Formula | C23H35NO8 | [1] |

| Molecular Weight | 453.53 g/mol | [1] |

| IUPAC Name | tert-butyl (1-(4-formylphenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate) | [1] |

| Purity | Typically ≥95% | N/A |

| Appearance | White to off-white solid or oil | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM) | N/A |

| Storage Conditions | -20°C, under inert atmosphere | N/A |

Applications in Drug Development

Ald-Ph-PEG4-Boc is a versatile tool for the synthesis of:

-

PROTACs: These molecules induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The aldehyde functionality can be used to conjugate the linker to a protein-targeting ligand, while the deprotected amine can be coupled to an E3 ligase-binding ligand.

-

Antibody-Drug Conjugates (ADCs): In this application, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and release of the drug. The aldehyde group can be used for site-specific conjugation to the antibody.

Experimental Protocols

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a general workflow for the conjugation of a drug to an antibody using an aldehyde-functionalized linker.

-

Antibody Preparation:

-

If necessary, reduce the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. This is typically achieved by incubation with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Purify the reduced antibody using a desalting column to remove excess reducing agent.

-

-

Linker-Drug Conjugation:

-

Activate the cytotoxic drug with the aldehyde-functionalized PEG linker. The specific chemistry will depend on the functional groups present on the drug molecule.

-

React the activated linker-drug construct with the prepared antibody. The aldehyde group of the linker can react with specific amino acid residues on the antibody, such as engineered cysteines or lysines, to form a stable covalent bond.

-

-

Purification and Characterization:

-

Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker, and drug.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like UV-Vis spectroscopy, mass spectrometry, and SEC.

-

General Protocol for PROTAC Synthesis

This protocol outlines a general approach to synthesizing a PROTAC using a bifunctional linker.

-

Ligand-Linker Conjugation (Step 1):

-

React the aldehyde-functionalized PEG linker with the protein of interest (POI) binding ligand. The reaction conditions will depend on the specific functional groups on the ligand.

-

Purify the resulting ligand-linker intermediate by flash chromatography.

-

-

Boc Deprotection:

-

Remove the Boc protecting group from the amine terminus of the ligand-linker intermediate using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

-

Purify the deprotected intermediate.

-

-

Ligand-Linker Conjugation (Step 2):

-

Couple the deprotected ligand-linker intermediate with the E3 ligase ligand. This is typically achieved through an amide bond formation using coupling reagents like HATU or HOBt.

-

Purify the final PROTAC molecule using preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

-

Visualizing Workflows and Pathways

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram outlines the key steps in the synthesis of an Antibody-Drug Conjugate.

Caption: Key steps in the synthesis of an Antibody-Drug Conjugate.

Conclusion

Ald-Ph-PEG4-Boc represents a critical class of chemical tools for the construction of sophisticated therapeutic agents. While detailed, peer-reviewed data on this specific molecule is limited, the principles of its application are well-established within the broader context of bioconjugation chemistry. The provided protocols and workflows, based on closely related analogues, offer a solid foundation for researchers to design and execute experiments aimed at developing novel PROTACs and ADCs. As the field of targeted therapeutics continues to evolve, the strategic use of well-defined linkers like Ald-Ph-PEG4-Boc will undoubtedly play a pivotal role in the creation of more effective and safer medicines.

References

An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional crosslinkers are indispensable reagents in the field of bioconjugation, enabling the covalent linkage of two or more biomolecules.[1][2][3] These versatile tools are crucial for a myriad of applications, from elucidating protein-protein interactions and stabilizing protein complexes for structural analysis to the development of antibody-drug conjugates (ADCs) and diagnostic assays.[1][4][5] This guide provides a comprehensive overview of the core principles of bifunctional crosslinkers, their classification, reaction chemistries, and practical applications, supplemented with detailed experimental protocols and quantitative data to empower researchers in their bioconjugation endeavors.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are categorized based on the identity and reactivity of their functional groups, as well as other key characteristics such as cleavability and spacer arm length.

Based on Reactive Group Similarity

-

Homobifunctional Crosslinkers: These possess two identical reactive groups, making them suitable for linking identical functional groups, such as in the polymerization of monomers or intramolecular crosslinking.[2][6][7] They are typically used in one-step reactions.[]

-

Heterobifunctional Crosslinkers: Featuring two different reactive groups, these crosslinkers are ideal for joining dissimilar molecules in a controlled, sequential manner, which minimizes unwanted self-conjugation and polymerization.[2][6][]

Based on Reactivity

-

Amine-Reactive Crosslinkers: These commonly target the primary amines found in the side chains of lysine residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are a prominent example.[1][9]

-

Sulfhydryl-Reactive Crosslinkers: These specifically react with the thiol groups of cysteine residues. Maleimides are a widely used class of sulfhydryl-reactive groups.[1][10]

-

Photoreactive Crosslinkers: These crosslinkers contain a photoactivatable group that becomes reactive upon exposure to UV light, allowing for the capture of transient or weak interactions in a temporally controlled manner.[][12]

-

Zero-Length Crosslinkers: These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct covalent linkage of two molecules without becoming part of the final conjugate, thus introducing no additional spacer arm.[13][14][15][16]

Based on Cleavability

-

Non-Cleavable Crosslinkers: These form stable, permanent linkages, which are advantageous for applications requiring long-term stability, such as in the development of certain antibody-drug conjugates.[17][18]

-

Cleavable Crosslinkers: These contain a labile bond (e.g., a disulfide bond) within their spacer arm that can be broken under specific conditions (e.g., reduction), allowing for the release of the conjugated molecules.[17][19] This feature is particularly useful for applications like affinity purification and mass spectrometry-based analysis of crosslinked proteins.

Click Chemistry Crosslinkers

Click chemistry refers to a class of reactions that are rapid, selective, and high-yield.[20][21] In bioconjugation, this often involves the reaction between an azide and an alkyne.[7][20]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction, but the copper catalyst can be toxic to living cells.[21][22]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained alkynes, making it suitable for in vivo applications.[][22]

Quantitative Data of Common Bifunctional Crosslinkers

The choice of a crosslinker is dictated by several factors, including the desired distance between the conjugated molecules and the solubility of the reagent. The following tables summarize the key quantitative data for a selection of commonly used bifunctional crosslinkers.

Table 1: Properties of Common Homobifunctional Crosslinkers

| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |

| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Yes |

| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | No |

| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | No |

| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Disulfide) | No |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide) | Yes |

| EGS (Ethylene glycol bis(succinimidyl succinate)) | NHS Ester | 16.1 | Yes (Hydroxylamine) | No |

| Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) | Sulfo-NHS Ester | 16.1 | Yes (Hydroxylamine) | Yes |

| BMH (Bismaleimidohexane) | Maleimide | 16.1 | No | No |

Table 2: Properties of Common Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | 8.3 | No | No |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS Ester | Maleimide | 8.3 | No | Yes |

| SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridylthiol | 6.8 | Yes (Disulfide) | No |

| LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate) | NHS Ester | Pyridylthiol | 15.7 | Yes (Disulfide) | No |

| SIA (Succinimidyl iodoacetate) | NHS Ester | Iodoacetyl | 1.5 | No | No |

| SANPAH (N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate) | NHS Ester | Phenyl Azide (Photoreactive) | 18.2 | No | No |

| Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) | Sulfo-NHS Ester | Phenyl Azide (Photoreactive) | 18.2 | No | Yes |

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation reactions using bifunctional crosslinkers.

General Protocol for Protein-Protein Conjugation using an NHS-Ester Crosslinker

This protocol outlines the conjugation of two proteins using a homobifunctional NHS-ester crosslinker.

Materials:

-

Protein A and Protein B to be conjugated

-

NHS-ester crosslinker (e.g., DSS or BS3)

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve Protein A and Protein B in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-25 mM. For water-soluble crosslinkers like BS3, dissolve directly in the reaction buffer.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein mixture. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with and inactivate any excess NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Analysis: Analyze the conjugate using SDS-PAGE to confirm the formation of higher molecular weight species.

Two-Step Protocol for Heterobifunctional Crosslinking (NHS Ester and Maleimide)

This protocol describes the conjugation of a protein containing primary amines to a protein containing sulfhydryl groups using an NHS-ester/maleimide heterobifunctional crosslinker like SMCC.

Materials:

-

Protein A (with accessible primary amines)

-

Protein B (with accessible sulfhydryl groups)

-

SMCC or Sulfo-SMCC crosslinker

-

Reaction Buffer A (amine-free, e.g., PBS, pH 7.2-7.5)

-

Reaction Buffer B (thiol-free, e.g., PBS, pH 6.5-7.0)

-

Reducing agent (e.g., DTT or TCEP), if Protein B has disulfide bonds

-

Desalting column

Procedure:

Step 1: Activation of Protein A with the NHS Ester

-

Dissolve Protein A in Reaction Buffer A to a concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of SMCC in DMSO.

-

Add a 10- to 20-fold molar excess of the SMCC solution to the Protein A solution.

-

Incubate for 30-60 minutes at room temperature.

-

Remove excess, unreacted SMCC using a desalting column equilibrated with Reaction Buffer B. The eluate will contain the maleimide-activated Protein A.

Step 2: Conjugation to Sulfhydryl-Containing Protein B

-

If Protein B contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like DTT. Remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer B.

-

Immediately mix the maleimide-activated Protein A with the sulfhydryl-containing Protein B in Reaction Buffer B.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to separate the conjugate from unreacted proteins.

Zero-Length Crosslinking using EDC and NHS

This protocol details the conjugation of a carboxyl-containing molecule to an amine-containing molecule.[16]

Materials:

-

Molecule 1 (with carboxyl groups)

-

Molecule 2 (with primary amines)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Solution (e.g., hydroxylamine or 2-mercaptoethanol)

-

Desalting column

Procedure:

-

Activation of Carboxyl Groups: Dissolve Molecule 1 in Activation Buffer. Add EDC and NHS to final concentrations of 2-10 mM and 5-25 mM, respectively.[16]

-

Incubate for 15 minutes at room temperature to form the NHS-ester intermediate.

-

Optional Quenching of EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC. This step is omitted if disulfide bonds in the proteins are to be preserved.[16]

-

Conjugation: Add the activated Molecule 1 to Molecule 2 in the Coupling Buffer.

-

Incubate for 2 hours at room temperature.

-

Quenching the Reaction: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[16]

-

Purification: Purify the conjugate using a desalting column or dialysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for labeling a biomolecule with a reporter molecule using CuAAC.[14]

Materials:

-

Azide-modified biomolecule

-

Alkyne-containing reporter molecule

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing reporter molecule in the reaction buffer.

-

Prepare a premixed solution of CuSO4 and the chelating ligand.

-

Add the copper/ligand solution to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.[14]

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the conjugate using a desalting column, dialysis, or other appropriate chromatography methods to remove the catalyst and excess reagents.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a simplified signaling pathway where crosslinkers are applied.

Experimental Workflow for Protein-Protein Interaction Analysis

Caption: Workflow for identifying protein-protein interactions using chemical crosslinking and mass spectrometry.

Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Crosslinker

Caption: Two-step synthesis of an Antibody-Drug Conjugate (ADC) using an NHS-ester/maleimide crosslinker.

Simplified Signaling Pathway Analysis

Caption: Using a crosslinker to capture the interaction between a receptor and a signaling protein.

Conclusion

Bifunctional crosslinkers are powerful and versatile tools for bioconjugation, with a broad range of applications in research, diagnostics, and therapeutics. A thorough understanding of their chemical properties, including reactivity, spacer arm length, and cleavability, is essential for the successful design and execution of bioconjugation experiments. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these reagents in their scientific pursuits.

References

- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 2. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 5. longdom.org [longdom.org]

- 6. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. covachem.com [covachem.com]

- 9. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction to Crosslinking and Photoactivatable Reagents—Section 5.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 13. benchchem.com [benchchem.com]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glenresearch.com [glenresearch.com]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. NHS ester protocol for labeling proteins [abberior.rocks]

- 20. interchim.fr [interchim.fr]

- 21. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 22. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Boc-Protected Amine Linkers

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. Its widespread use stems from its ability to mask the reactivity of primary and secondary amines under a variety of conditions, while being readily removable under mild acidic conditions. This guide provides a comprehensive overview of the key features of Boc-protected amine linkers, including their synthesis, deprotection, and application, with a focus on quantitative data and detailed experimental protocols.

Core Features of the Boc Protecting Group

The Boc group is valued for its unique chemical properties that allow for strategic and controlled chemical manipulations:

-

Acid Lability: The defining feature of the Boc group is its susceptibility to cleavage under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3][4][5] This allows for selective deprotection without affecting other protecting groups that are sensitive to bases or hydrogenation.

-

Base and Nucleophile Stability: Boc-protected amines are stable to most bases and nucleophiles, which permits a wide range of chemical transformations to be performed on other parts of a molecule without disturbing the protected amine.[6]

-

Orthogonality: The differential stability of the Boc group compared to other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, is a key principle in orthogonal protection strategies, which are fundamental to complex multi-step syntheses like solid-phase peptide synthesis (SPPS).[6][7]

-

Enhanced Stability and Handling: The introduction of the bulky Boc group can increase the stability of the linker molecule and improve its handling characteristics during synthesis and purification.[8]

Synthesis of Boc-Protected Amine Linkers

The most common method for the synthesis of Boc-protected amines involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[4][6] The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, in a suitable solvent like tetrahydrofuran (THF), dichloromethane (DCM), or even water.[4][5][9]

General Experimental Protocol for Boc Protection

The following protocol describes a general procedure for the N-Boc protection of a primary amine.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Solvent (e.g., THF, DCM, or a water/THF mixture)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0 equivalent) in the chosen solvent.

-

Add the base (1.1 to 1.5 equivalents). For aqueous conditions, a base like sodium hydroxide can be used. For anhydrous conditions, triethylamine is common.

-

Add a solution of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) in the same solvent to the reaction mixture.[10]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, if an organic solvent was used, wash the mixture sequentially with saturated aqueous NaHCO₃ solution and brine.[10] If the reaction was performed in an aqueous medium, extract the product with an organic solvent.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[10]

-

If necessary, purify the product by flash chromatography on silica gel.[10]

Note: For less nucleophilic amines, such as some aryl amines, alternative methods or catalysts may be required to achieve good yields.[11]

Cleavage of the Boc Protecting Group (Deprotection)

The removal of the Boc group is typically achieved by treatment with a strong acid. Trifluoroacetic acid (TFA) is the most common reagent, often used as a solution in a solvent like dichloromethane (DCM).[2][4] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1][2][3]

General Experimental Protocol for Boc Deprotection

This protocol outlines a standard procedure for the cleavage of a Boc protecting group.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (for azeotropic removal of TFA)

Procedure:

-

Dissolve the Boc-protected compound in a mixture of TFA and DCM. A common ratio is 25-50% TFA in DCM.[2][7]

-

Stir the mixture at room temperature. The reaction is often rapid, and its progress can be monitored by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

To ensure complete removal of residual TFA, the resulting oil can be azeotroped with toluene (3 x 10 mL).[2]

-

The final product is typically obtained as the TFA salt of the deprotected amine.

Caution: The deprotection reaction releases isobutylene and carbon dioxide gas, so the reaction should not be performed in a closed system.[1][4]

Quantitative Data on Boc-Protected Linkers

The efficiency of Boc protection and deprotection reactions is generally high, and the stability of the Boc group is well-characterized under various conditions.

| Parameter | Condition | Value/Observation | Reference(s) |

| Deprotection Yield | Trifluoroacetic acid (TFA) | >95% | [8] |

| Stability | Basic conditions (e.g., piperidine) | Stable | [12][13] |

| Stability | Catalytic hydrogenation (e.g., H₂/Pd-C) | Stable | [14] |

| Stability | Nucleophiles | Stable | [6] |

| Cleavage Conditions | Strong acids (e.g., TFA, HCl) | Facile cleavage | [2][4][5] |

| Selective Cleavage | ZnBr₂ in CH₂Cl₂ | Selectively cleaves secondary N-BOC groups | [4] |

| Selective Cleavage | Montmorillonite K10 clay | Selectively cleaves aromatic N-BOC groups | [4] |

Applications in Drug Development and Research

Boc-protected amine linkers are indispensable tools in several areas of drug development and scientific research.

-

Solid-Phase Peptide Synthesis (SPPS): In Boc-based SPPS, amino acids with their α-amino group protected by Boc are sequentially coupled to a growing peptide chain on a solid support.[7][15][16] The Boc group is removed at each step with TFA before the next Boc-protected amino acid is added.

-

Antibody-Drug Conjugates (ADCs): Linkers are a critical component of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody.[][18][19] Boc-protected amine functionalities within the linker allow for a controlled, stepwise assembly of the ADC, preventing unwanted side reactions.[8] The stability of the linker in circulation is paramount to prevent premature drug release and off-target toxicity.[19][20][]

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific proteins, linkers are used to connect a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[22] Boc-protected amines are frequently incorporated into these linkers to facilitate their synthesis.

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language can effectively illustrate the chemical processes and experimental workflows involving Boc-protected amine linkers.

Caption: Mechanism of Boc protection of a primary amine.

References

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. AN IMPROVED SYNTHESIS OF N-BOC PROTECTED ARYL AMINES | Semantic Scholar [semanticscholar.org]

- 12. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1(,) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Application of Linkers in Chemical Biology [bldpharm.com]

An In-depth Technical Guide to Aldehyde Reactivity for Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the arsenal of chemical tools available, aldehyde-based conjugation chemistry stands out for its versatility, selectivity, and efficiency in creating stable bioconjugates. This guide provides a comprehensive overview of aldehyde reactivity, detailing the core chemical principles, practical experimental protocols, and quantitative data to empower researchers in the design and execution of robust conjugation strategies.

Introduction to Aldehyde-Mediated Bioconjugation

Aldehydes are highly valuable functional groups for bioconjugation due to their electrophilic nature, which allows for selective reaction with specific nucleophiles under mild, aqueous conditions.[1][2] This chemoselectivity is crucial when working with complex biomolecules like proteins, which possess a multitude of potentially reactive functional groups.[3] The primary advantage of aldehyde-based conjugation lies in the ability to form stable covalent bonds with bioorthogonal partners, minimizing side reactions and preserving the integrity and function of the biological component.[4]

This guide will explore the principal methods for introducing aldehyde functionalities into proteins and delve into the most prevalent ligation chemistries, including hydrazone/oxime formation and the Pictet-Spengler ligation.

Site-Specific Incorporation of Aldehyde Functionality

A key prerequisite for effective bioconjugation is the precise introduction of a reactive handle—the aldehyde group—at a specific site on the protein. This site-specificity ensures the homogeneity of the final conjugate, which is critical for therapeutic applications and quantitative studies. Two primary methods have been established for this purpose: enzymatic modification and chemical oxidation.

Enzymatic Introduction: The Aldehyde Tag (Formylglycine Generating Enzyme)

A powerful chemoenzymatic approach utilizes the Formylglycine Generating Enzyme (FGE) to convert a cysteine residue within a specific peptide sequence, known as the "aldehyde tag," into a formylglycine (fGly) residue, which contains a reactive aldehyde group.[5][6]

The consensus sequence for FGE recognition is typically a pentapeptide, CxPxR, where 'x' can be any amino acid.[6][7] This tag can be genetically encoded at the N-terminus, C-terminus, or within internal loops of a target protein.[6] Co-expression of the tagged protein with FGE, either in prokaryotic or eukaryotic systems, leads to the efficient and site-specific conversion of the cysteine to formylglycine.[4][6] This method offers exquisite control over the location of the aldehyde handle.[8]

Chemical Oxidation: N-terminal Serine/Threonine

An alternative chemical method involves the mild oxidation of an N-terminal serine or threonine residue using sodium periodate (NaIO₄).[9][10] The periodate cleaves the bond between the α-carbon and the β-carbon of the amino acid, converting the N-terminal residue into a glyoxylyl group, which contains a reactive aldehyde.[10][11] This method is particularly useful when genetic manipulation is not feasible. However, care must be taken as prolonged exposure to periodate can lead to off-target oxidation of other residues like methionine and cysteine.[3]

Core Aldehyde Ligation Chemistries

Once the aldehyde functionality is installed, it can be selectively targeted by various nucleophiles to form stable covalent linkages.

Hydrazone and Oxime Ligation

The most widely used aldehyde conjugation reactions involve the formation of hydrazones and oximes through reaction with hydrazide and aminooxy-functionalized molecules, respectively.[12][13] These reactions proceed through a tetrahedral intermediate followed by dehydration to form a C=N double bond.[14]

The reaction is typically catalyzed by acid, with optimal pH often between 4 and 6.[5][15] However, the use of aniline and its derivatives as nucleophilic catalysts can significantly accelerate the reaction at neutral pH.[16][17]

Oxime linkages are generally more stable to hydrolysis than hydrazone linkages, making them preferable for applications requiring long-term stability.[7][12][14] The stability of both can be fine-tuned by the electronic properties of the substituents on the nucleophile.[12]

Pictet-Spengler Ligation

For applications demanding exceptional stability, the Pictet-Spengler ligation offers a robust alternative. This reaction forms a stable carbon-carbon bond.[9][15] A modified version, the hydrazino-Pictet-Spengler (HIPS) ligation, proceeds efficiently near neutral pH and involves the reaction of an aldehyde with an indole-containing hydrazine.[1][18] The reaction forms an initial hydrazone intermediate, which then undergoes an intramolecular cyclization to yield a highly stable tetracyclic product.[1][19]

Quantitative Data for Aldehyde Conjugation Chemistries

The choice of conjugation strategy often depends on the desired reaction kinetics and the required stability of the resulting linkage. The following tables summarize key quantitative data for the discussed reactions.

Table 1: Reaction Kinetics of Aldehyde Ligations

| Ligation Chemistry | Nucleophile | Electrophile | Conditions | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |

| Hydrazone Ligation | 6-Hydrazinopyridyl peptide | Benzaldehyde | pH 7.0, 10 mM aniline | 190 ± 10 | [5] |

| Hydrazone Ligation | 6-Hydrazinopyridyl peptide | Benzaldehyde | pH 4.5, uncatalyzed | 3.0 ± 0.3 | [5] |

| Oxime Ligation | Aminooxyacetyl-peptide | Benzaldehyde | pH 7.0, 100 mM aniline | 8.2 ± 1.0 | [5] |

| Pictet-Spengler Ligation | Tryptamine | Aldehyde | pH 4-5 | ~10⁻⁴ | [15] |

| HIPS Ligation | Indole-hydrazine | Aldehyde | near neutral pH | Fast, comparable to oxime ligation | [1] |

Table 2: Stability of Conjugate Linkages

| Linkage | Conditions | Half-life / Stability | Key Finding | Reference |

| Oxime | pD 7.0 | ~600-fold more stable than methylhydrazone | Oximes are significantly more stable than simple hydrazones. | [7] |

| Hydrazone (fGly-oxime) | Human Plasma | < 18 hours | fGly-oximes show limited stability in serum. | [18] |

| HIPS Ligation Product | Human Plasma | > 5 days | HIPS ligation products are exceptionally stable in plasma. | [1] |

| Oxime | Aqueous solution | Can undergo appreciable hydrolysis | Underscores the need for irreversible ligations for some applications. | [15] |

Table 3: Equilibrium Constants for Hydrazone and Oxime Formation

| Linkage Type | Typical Keq (M⁻¹) | Reference |

| Hydrazone | 10⁴ - 10⁶ | [5] |

| Oxime | > 10⁸ | [5] |

Experimental Protocols

This section provides generalized, step-by-step protocols for key experiments in aldehyde-based conjugation. Researchers should optimize these protocols for their specific protein and payload.

Protocol: Aldehyde Tagging using FGE in E. coli

-

Vector Construction: Clone the gene of interest into an expression vector containing the aldehyde tag sequence (e.g., LCTPSR) at the desired location (N- or C-terminus).[6]

-

Co-transformation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with the plasmid containing the tagged protein and a compatible plasmid encoding FGE (e.g., from Mycobacterium tuberculosis).[6]

-

Expression: Grow the co-transformed cells and induce the expression of both the tagged protein and FGE according to standard protocols (e.g., IPTG induction).[6] For optimal conversion, co-expression of FGE is recommended even though E. coli has some endogenous FGE-like activity.[4]

-

Purification: Lyse the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity chromatography based on a His-tag, followed by size-exclusion chromatography).

-

Verification: Confirm the conversion of cysteine to formylglycine using mass spectrometry. A successful conversion will result in a mass decrease of 1 Da compared to the cysteine-containing protein.[6]

Protocol: N-terminal Aldehyde Generation via Periodate Oxidation

-

Buffer Exchange: Exchange the purified protein with an N-terminal serine or threonine into an amine-free buffer (e.g., phosphate buffer) at a pH of approximately 7.0.[10]

-

Oxidation: Add a freshly prepared solution of sodium periodate to the protein solution. A final concentration of 1-10 mM periodate is typically used.[20] For selective oxidation of sialic acids, 1 mM is recommended, while higher concentrations ensure oxidation of other sugars.[20]

-

Incubation: Incubate the reaction at room temperature for 30 minutes, protected from light.[20]

-

Quenching: Quench the reaction by adding a scavenger such as glycerol or ethylene glycol.

-

Purification: Immediately remove excess periodate and byproducts by desalting or dialysis into an amine-free buffer.[20]

Protocol: General Oxime Ligation

-

Reactant Preparation: Dissolve the aldehyde-tagged protein in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a stock solution of the aminooxy-functionalized payload in an appropriate solvent (e.g., DMSO).

-

Ligation Reaction: Add the aminooxy payload to the protein solution. A 10- to 50-fold molar excess of the payload is common. If catalysis is required, add a stock solution of aniline or a derivative to a final concentration of 10-100 mM.[5][16]

-

Incubation: Incubate the reaction at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.[21]

-

Purification: Remove the excess payload and catalyst by size-exclusion chromatography, dialysis, or affinity chromatography if the payload contains a suitable tag.

-

Characterization: Characterize the final conjugate by SDS-PAGE (observing a mass shift), UV-Vis spectroscopy (if the payload is a chromophore), and mass spectrometry to confirm the covalent modification and determine the conjugation efficiency.

Experimental Workflow and Purification

The overall process of generating a site-specifically modified protein via aldehyde chemistry follows a logical workflow.

Purification of the final bioconjugate is a critical step to remove unreacted payload, catalyst, and any side products. The choice of purification method depends on the properties of the protein and the conjugated molecule.

-

Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller, unreacted molecules.

-

Affinity Chromatography: Can be used if the protein has an affinity tag (e.g., His-tag) or if the payload itself has a tag (e.g., biotin, which can be captured on streptavidin resin).[11]

-

Hydrophobic Interaction Chromatography (HIC): Often used for antibody-drug conjugates (ADCs), as the addition of a hydrophobic drug can significantly alter the protein's surface hydrophobicity.

-

Ion-Exchange Chromatography (IEX): Can separate protein species based on differences in surface charge, which may be altered upon conjugation.

Conclusion

Aldehyde reactivity provides a powerful and versatile platform for the site-specific conjugation of proteins and other biomolecules. The ability to introduce a bioorthogonal aldehyde handle through either enzymatic or chemical means, coupled with a selection of robust ligation chemistries, offers researchers precise control over the structure and homogeneity of their bioconjugates. By understanding the underlying chemical principles, reaction kinetics, and stability of different linkages, scientists and drug developers can rationally design and synthesize novel conjugates for a wide range of applications, from basic research tools to advanced therapeutics like antibody-drug conjugates. This guide serves as a foundational resource to aid in the successful implementation of aldehyde-based conjugation strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. via.library.depaul.edu [via.library.depaul.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Aldehyde tag - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Conjugation of Ald-Ph-PEG4-Boc to Primary Amines

Abstract

This document provides a detailed protocol for the conjugation of the heterobifunctional linker, Ald-Ph-PEG4-Boc, to molecules containing primary amines. This linker is designed with a terminal benzaldehyde group for covalent modification of primary amines via reductive amination, and a Boc-protected amine for subsequent, orthogonal deprotection and further functionalization. The inclusion of a 4-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.

Introduction

The Ald-Ph-PEG4-Boc linker offers a versatile platform for multi-step bioconjugation. The core reaction involves two key stages:

-

Reductive Amination: The benzaldehyde group reacts with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) to form an intermediate imine (Schiff base). This imine is then selectively reduced to a stable secondary amine linkage using a mild reducing agent.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine can be efficiently removed under acidic conditions, revealing a primary amine that is available for subsequent conjugation steps.

This two-step approach allows for the controlled and sequential assembly of complex molecular architectures, a critical requirement in modern drug development and chemical biology.

Reaction Mechanism

The overall conjugation strategy involves an initial reductive amination followed by an optional deprotection step.

Caption: General reaction scheme for Ald-Ph-PEG4-Boc conjugation.

Experimental Protocols

This section details the protocols for the two primary stages of conjugation: reductive amination and Boc deprotection.

This protocol describes the conjugation of the aldehyde group of the linker to a primary amine-containing molecule. The use of 2-picoline borane is recommended as it is a stable and effective reducing agent for this transformation.[1][2][3]

Materials and Reagents:

-

Ald-Ph-PEG4-Boc Linker

-

Primary amine-containing molecule (e.g., protein, peptide, small molecule)

-

2-Picoline Borane (pic-BH₃)

-

Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer

-

Acetic Acid (AcOH)

-

Quenching solution (e.g., Tris buffer)

-

Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

-

Preparation of Reagents:

-

Dissolve the Ald-Ph-PEG4-Boc linker in a minimal amount of anhydrous DMF or MeOH to create a concentrated stock solution (e.g., 10-50 mM).

-

Dissolve the primary amine-containing molecule in the chosen reaction buffer. For biomolecules, a buffer pH between 6.0 and 7.5 is recommended. The formation of the initial imine is most efficient around pH 5, but the stability of the target molecule is paramount.[4][5]

-

Prepare a fresh stock solution of 2-picoline borane in anhydrous MeOH.

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the primary amine-containing molecule with the Ald-Ph-PEG4-Boc linker solution. A molar excess of the linker (typically 3-10 equivalents) is recommended to drive the reaction to completion.

-

If the reaction is performed in an organic solvent like methanol, a small amount of acetic acid (e.g., 10:1 MeOH:AcOH) can be added to catalyze the imine formation.

-

Allow the mixture to incubate for 30-60 minutes at room temperature with gentle stirring to facilitate the formation of the Schiff base intermediate.

-

Add the 2-picoline borane solution to the reaction mixture (typically 1.5-2.0 equivalents relative to the linker).

-

Continue the incubation for 2-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by LC-MS or HPLC.

-

-

Quenching and Purification:

-

Once the reaction is complete, quench any unreacted aldehyde groups by adding a quenching solution, such as Tris buffer, and incubating for 30 minutes.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography for proteins or reverse-phase HPLC for smaller molecules, to remove excess linker and reagents.

-

Quantitative Data Summary: Reductive Amination Conditions

| Parameter | Recommended Value | Notes |

| Solvent | Methanol (MeOH), Water (H₂O), DMF | For biomolecules, aqueous buffers like PBS are preferred. |

| pH | 5.0 - 7.5 | Optimal imine formation is near pH 5, but substrate stability is key.[5] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize side reactions. |

| Reaction Time | 2 - 12 hours | Monitor by LC-MS or other appropriate analytical method.[6] |

| Linker:Substrate Ratio | 3:1 to 10:1 molar excess | Optimize based on the number of available amines on the substrate. |

| Reducing Agent | 2-Picoline Borane | A stable and mild alternative to NaBH₃CN.[3] |

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine for subsequent reactions. The most common method involves treatment with a strong acid like trifluoroacetic acid (TFA).[7][8]

Materials and Reagents:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Dissolve the purified Boc-protected conjugate in anhydrous DCM (e.g., 0.1-0.2 M concentration).

-

In a fume hood, add trifluoroacetic acid to the solution. A common formulation is a 20-50% TFA solution in DCM.[9]

-

Stir the mixture at room temperature.

-

-

Deprotection and Monitoring:

-

The deprotection reaction is typically rapid, often completing within 1-4 hours.[7]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

-

Workup and Isolation:

-

Upon completion, carefully remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]

-

Dissolve the residue in an organic solvent such as ethyl acetate or DCM.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Repeat until CO₂ evolution ceases.

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[7]

-

Filter the solution and concentrate it in vacuo to obtain the deprotected amine, which is often isolated as a TFA salt. Further purification may be necessary depending on the application.

-

Quantitative Data Summary: Boc Deprotection Conditions

| Reagent | Concentration | Solvent | Time | Temperature |

| TFA | 20-50% (v/v) | DCM | 1-4 h | Room Temp. |

| 4M HCl | 4 M | 1,4-Dioxane or Ethyl Acetate | 1-4 h | Room Temp. |

| Zinc Bromide | 2-3 equivalents | DCM | Overnight | Room Temp. |

Data synthesized from multiple sources.[6][7]

Experimental Workflow Visualization

The following diagram illustrates the complete logical workflow from starting materials to the final functionalized conjugate.

Caption: Experimental workflow for conjugation and deprotection.

References

- 1. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]

- 2. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]

- 3. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs Using Ald-Ph-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Ald-Ph-PEG4-Boc Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A typical PROTAC is composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[3][4] The Ald-Ph-PEG4-Boc linker is a versatile, bifunctional linker designed for the modular synthesis of PROTACs. It features:

-

An aldehyde (Ald) group for covalent conjugation to an amine-containing ligand via reductive amination.

-

A phenyl (Ph) group which can provide some rigidity to the linker structure.

-

A polyethylene glycol (PEG4) chain to enhance hydrophilicity and improve the solubility and pharmacokinetic properties of the final PROTAC molecule.[4]

-

A tert-butyloxycarbonyl (Boc)-protected amine which, after deprotection, provides a functional handle for coupling to the second ligand, typically via amide bond formation.

This document provides a detailed, step-by-step guide for the synthesis of PROTACs using the Ald-Ph-PEG4-Boc linker, along with protocols for the characterization and evaluation of the resulting protein degraders.

PROTAC Synthesis Workflow using Ald-Ph-PEG4-Boc

The synthesis of a PROTAC using the Ald-Ph-PEG4-Boc linker follows a sequential, two-step conjugation strategy. First, one of the ligands (either the POI ligand or the E3 ligase ligand) containing a primary or secondary amine is coupled to the aldehyde functionality of the linker via reductive amination. Following this, the Boc protecting group on the other end of the linker is removed, and the second ligand, functionalized with a carboxylic acid, is attached via an amide bond formation reaction.

Experimental Protocols

Protocol 1: Reductive Amination of Ald-Ph-PEG4-Boc with an Amine-Containing Ligand

This protocol describes the coupling of an amine-containing ligand (Ligand 1-NH2) to the aldehyde group of the Ald-Ph-PEG4-Boc linker.

Materials and Reagents:

-

Ald-Ph-PEG4-Boc

-

Amine-containing ligand (Ligand 1-NH2)

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetic acid (optional)

Procedure:

-

Dissolve the amine-containing ligand (1.0 eq) and Ald-Ph-PEG4-Boc (1.1 eq) in anhydrous DCM or DMF.

-

If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq) to neutralize it.

-

Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.[5]

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Ligand 1-Linker-Boc intermediate.

Quantitative Data for Reductive Amination:

| Parameter | Value/Condition | Reference |

| Equivalents of Ald-Ph-PEG4-Boc | 1.1 eq | General Protocol |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) | [5] |

| Equivalents of Reducing Agent | 1.5 eq | [5] |

| Solvent | Anhydrous DCM or DMF | General Protocol |

| Reaction Temperature | Room Temperature | [6] |

| Reaction Time | 12-24 hours | [6] |

| Typical Yield | 60-80% | Estimated |

Protocol 2: Boc Deprotection of the Ligand 1-Linker-Boc Intermediate

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.

Materials and Reagents:

-

Ligand 1-Linker-Boc intermediate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the Ligand 1-Linker-Boc intermediate in anhydrous DCM.

-

Add an equal volume of TFA (e.g., a 1:1 mixture of DCM:TFA).[7]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.[7]

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with DCM or toluene (3x) to ensure complete removal of residual TFA.

-

The resulting amine-TFA salt is typically used in the next step without further purification.

Quantitative Data for Boc Deprotection:

| Parameter | Value/Condition | Reference |

| Reagent | Trifluoroacetic acid (TFA) | [7][8] |

| Solvent | Anhydrous DCM | [7] |

| TFA Concentration | 20-50% in DCM (v/v) | [9] |

| Reaction Temperature | Room Temperature | [7] |

| Reaction Time | 1-2 hours | [7] |

| Typical Yield | >95% (crude) | Estimated |

Protocol 3: Amide Coupling with a Carboxylic Acid-Containing Ligand

This protocol describes the final step of the PROTAC synthesis, where the deprotected linker-amine is coupled with a carboxylic acid-containing ligand (Ligand 2-COOH).

Materials and Reagents:

-

Ligand 1-Linker-NH2 intermediate (as TFA salt)

-

Carboxylic acid-containing ligand (Ligand 2-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the carboxylic acid-containing ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture.

-

In a separate flask, dissolve the crude Ligand 1-Linker-NH2 TFA salt in a minimal amount of anhydrous DMF and add DIPEA (2.0 eq) to neutralize the TFA salt.

-

Add the solution of the deprotected linker-amine to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative HPLC to obtain the pure compound.

Quantitative Data for Amide Coupling:

| Parameter | Value/Condition | Reference |

| Coupling Reagent | HATU | [3] |

| Equivalents of Ligand 2-COOH | 1.0 eq | [3] |

| Equivalents of HATU | 1.2 eq | [3] |

| Base | DIPEA | [3] |

| Equivalents of DIPEA | 3.0-5.0 eq | [3] |

| Solvent | Anhydrous DMF | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 4-16 hours | [3] |

| Typical Yield | 40-70% | Estimated |

Characterization of the Final PROTAC

The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be performed to confirm the structure of the PROTAC molecule.[11][]

Application: PROTAC-Mediated Degradation of BRD4

As a proof-of-concept, a PROTAC synthesized using the Ald-Ph-PEG4-Boc linker can be designed to target Bromodomain-containing protein 4 (BRD4), a well-validated cancer target.[13][14] The POI ligand would be a known BRD4 inhibitor (e.g., JQ1) functionalized with an amine, and the E3 ligase ligand would be a derivative of thalidomide (e.g., pomalidomide) with a carboxylic acid handle to recruit the Cereblon (CRBN) E3 ligase.

BRD4 Signaling Pathway

BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of oncogenes, such as c-MYC.[15][16] By inducing the degradation of BRD4, a PROTAC can downregulate the expression of these oncogenes, leading to anti-proliferative effects in cancer cells.[9]

Experimental Workflow for PROTAC Evaluation

A series of in vitro cellular assays are required to evaluate the efficacy of the newly synthesized PROTAC.

Protocol 4: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of the target protein (e.g., BRD4) in response to PROTAC treatment.[1][9]

Materials and Reagents:

-

Human cancer cell line expressing the target protein (e.g., HeLa, MDA-MB-231 for BRD4)

-

PROTAC stock solution in DMSO

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-